molecular formula C8H7NO3 B12800282 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one CAS No. 1127-92-0

4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No.: B12800282
CAS No.: 1127-92-0
M. Wt: 165.15 g/mol
InChI Key: VKDPWSRLHGLVEX-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is known for its unique structural features and diverse applications in various fields, including chemistry, biology, and medicine. Its chemical structure consists of a benzene ring fused with an oxazine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminophenol with carbonyl compounds, followed by cyclization to form the benzoxazine ring. This reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often employs solvent-free microwave irradiation techniques. This method is preferred due to its efficiency, high yield, and environmentally friendly nature. The reaction is typically conducted at elevated temperatures, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
  • 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
  • 2,4-Dihydroxy-1,4-benzoxazin-3-one-glucoside

Comparison: Compared to its analogs, 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature enhances its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1127-92-0

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one

InChI

InChI=1S/C8H7NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4,7,10H,(H,9,11)

InChI Key

VKDPWSRLHGLVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC(=O)O2)O

Origin of Product

United States

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